molecular formula C8H11NOS B1274246 2-(Thiophen-2-yl)morpholine CAS No. 76175-49-0

2-(Thiophen-2-yl)morpholine

Cat. No. B1274246
CAS RN: 76175-49-0
M. Wt: 169.25 g/mol
InChI Key: PBAULEGLRQCXKD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H11NOS . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(Thiophen-2-yl)morpholine, often involves heterocyclization of various substrates . A series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene in a six-step reaction sequence involving modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions .


Molecular Structure Analysis

The molecular weight of 2-(Thiophen-2-yl)morpholine is 169.25 . The InChI code for this compound is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)morpholine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceuticals

2-(Thiophen-2-yl)morpholine: has potential applications in the pharmaceutical industry due to its structural properties. It can be used in the synthesis of various therapeutic agents, including those for the treatment of type 2 diabetes, as its derivatives have been shown to possess bioactivity profiles conducive for drug development .

Catalysis

This compound may also serve as a catalyst in chemical reactions due to its morpholine moiety. Morpholines are known to facilitate various organic transformations, which can be crucial in synthesizing complex molecules .

Material Science

In material science, 2-(Thiophen-2-yl)morpholine could be utilized in the development of new materials with enhanced properties. Its thiophene component is particularly useful in creating polymers and small molecules for electronic devices .

Organic Semiconductors

The thiophene derivatives are integral in advancing organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronics .

Corrosion Inhibitors

Thiophene-mediated molecules, such as 2-(Thiophen-2-yl)morpholine , play a significant role as corrosion inhibitors in industrial chemistry. They help protect materials from degradation due to chemical reactions with their environment .

Organic Synthesis

This compound can be involved in the synthesis of novel organic molecules, such as dihydroquinolines, which have diverse applications ranging from medicinal chemistry to material science .

Mechanism of Action

Target of Action

2-(Thiophen-2-yl)morpholine is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Specifically, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors . The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer .

Mode of Action

It is suggested that the compound targets qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Biochemical Pathways

The biochemical pathways affected by 2-(Thiophen-2-yl)morpholine are related to its inhibition of PI3Kα/mTOR. The PI3K pathway is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important pathway in the development of cancer . By inhibiting PI3Kα/mTOR, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The result of the action of 2-(Thiophen-2-yl)morpholine is the inhibition of cancer cell growth due to its potential dual inhibition of PI3Kα/mTOR . This could lead to the death of cancer cells, thereby potentially treating the disease .

Safety and Hazards

The safety information for 2-(Thiophen-2-yl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation of dusts and ensuring adequate ventilation .

Future Directions

Thiophene-based analogs, including 2-(Thiophen-2-yl)morpholine, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This diversity has made researchers keen to explore these privileged scaffolds .

properties

IUPAC Name

2-thiophen-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAULEGLRQCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388906
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)morpholine

CAS RN

76175-49-0
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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